
9-(4-Thio-2,3-dideoxy-beta-D-ribofuranosyl)-2,6-diaminopurine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“9-(4-Thio-2,3-dideoxy-beta-D-ribofuranosyl)-2,6-diaminopurine” is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine, particularly in the development of antiviral and anticancer therapies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “9-(4-Thio-2,3-dideoxy-beta-D-ribofuranosyl)-2,6-diaminopurine” typically involves multiple steps, including the protection of functional groups, glycosylation, and deprotection. The key steps may include:
Protection of the amino groups: on the purine base to prevent unwanted reactions.
Glycosylation: of the protected purine with a suitable sugar derivative, such as a thio-sugar.
Deprotection: of the amino groups to yield the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated synthesis equipment and large-scale reactors.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.
Reduction: Reduction reactions could potentially modify the purine ring or the sugar moiety.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the purine ring or the sugar moiety.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a probe to study nucleic acid interactions.
Biology
In biology, it might be used to investigate the mechanisms of nucleic acid replication and repair or to study enzyme-substrate interactions.
Medicine
In medicine, nucleoside analogs are often explored for their potential as antiviral or anticancer agents. This compound could be evaluated for its ability to inhibit viral replication or to interfere with cancer cell proliferation.
Industry
In industry, it could be used in the development of diagnostic tools or as a component in biochemical assays.
Wirkmechanismus
The mechanism of action for nucleoside analogs typically involves their incorporation into nucleic acids, where they can disrupt normal cellular processes For example, they might inhibit DNA polymerase or reverse transcriptase, enzymes critical for DNA and RNA synthesis
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,3’-Dideoxyadenosine: Another nucleoside analog used in antiviral therapy.
2’,3’-Dideoxycytidine: Used in the treatment of HIV.
2’,3’-Dideoxyinosine: Also used in antiviral therapy.
Uniqueness
“9-(4-Thio-2,3-dideoxy-beta-D-ribofuranosyl)-2,6-diaminopurine” is unique due to the presence of the thio group and the specific arrangement of functional groups, which may confer unique biological activity or chemical reactivity compared to other nucleoside analogs.
Eigenschaften
CAS-Nummer |
137719-31-4 |
|---|---|
Molekularformel |
C10H14N6OS |
Molekulargewicht |
266.33 g/mol |
IUPAC-Name |
[(2S,5R)-5-(2,6-diaminopurin-9-yl)thiolan-2-yl]methanol |
InChI |
InChI=1S/C10H14N6OS/c11-8-7-9(15-10(12)14-8)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H4,11,12,14,15)/t5-,6+/m0/s1 |
InChI-Schlüssel |
XCBQEWWAIKYUCJ-NTSWFWBYSA-N |
Isomerische SMILES |
C1C[C@@H](S[C@@H]1CO)N2C=NC3=C(N=C(N=C32)N)N |
Kanonische SMILES |
C1CC(SC1CO)N2C=NC3=C(N=C(N=C32)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


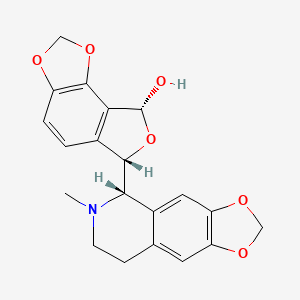
![1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12794014.png)
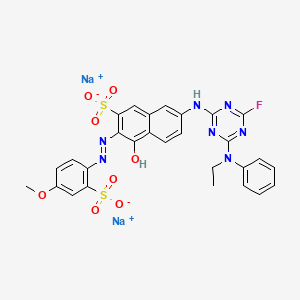
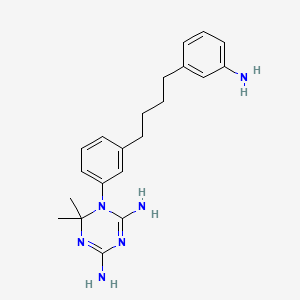
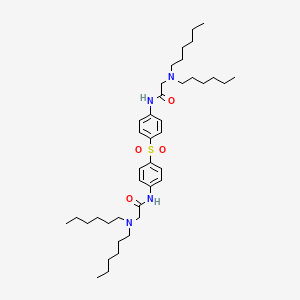
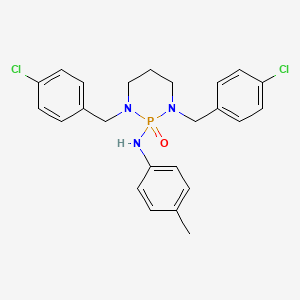
![1a-phenyl-2a,3,4,5,6,6a,7,7a-octahydro-2H-naphtho[2,3-b]oxirene](/img/structure/B12794055.png)
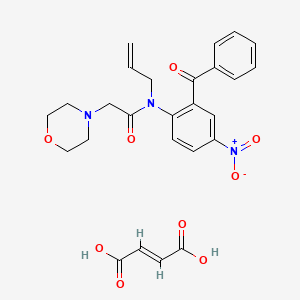
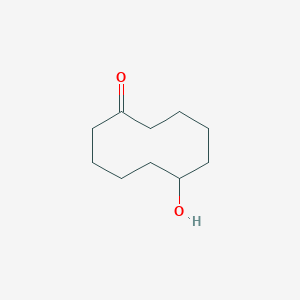

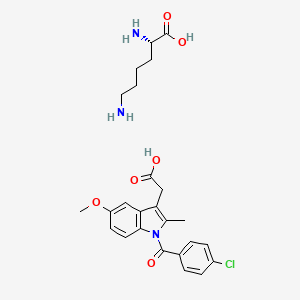
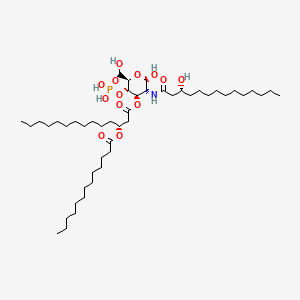
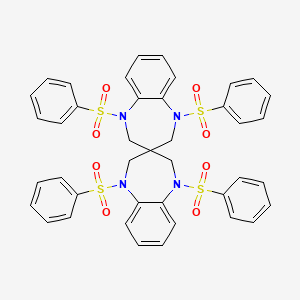
![Methyl 2-[(methoxycarbonyl)oxy]propanoate](/img/structure/B12794097.png)
